molecular formula C25H18FN3O3S B2628642 N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872207-95-9

N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2628642
CAS RN: 872207-95-9
M. Wt: 459.5
InChI Key: BKIPGBYRDFNDPW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H18FN3O3S and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies have examined the crystal structures of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their molecular conformations. These molecules typically exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. The inclination of the pyrimidine ring to the benzene ring and the presence of intramolecular hydrogen bonds contribute to their stable configurations, which could influence their biological activity and interaction with biological macromolecules (Subasri et al., 2016).

Synthesis and Biological Activity

A related area of research focuses on the synthesis of novel compounds with specific structural features, such as thioxothiazolidin and pyrazolyl methylene moieties, and evaluating their anti-inflammatory activity. These studies highlight the potential of such compounds for medicinal applications, particularly in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Quantum Chemical Insights

Quantum chemical studies on similar compounds, like those incorporating the fluorophenyl moiety, offer insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic properties. Such analyses are crucial for understanding the pharmacokinetic properties and potential antiviral activities, especially against targets like SARS-CoV-2 (Mary et al., 2020).

Antitumor Activity Evaluation

Research into thieno[3,2-d]pyrimidine derivatives demonstrates the potential of these compounds as antitumor agents. The synthesis and evaluation of different functional group substitutions on these cores have led to compounds with potent anticancer activity, emphasizing the role of structural diversity in medicinal chemistry (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c1-15-7-6-8-16(13-15)29-24(31)23-22(17-9-2-5-12-20(17)32-23)28-25(29)33-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIPGBYRDFNDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.